2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol
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Overview
Description
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol is a heterocyclic compound that features a triazole ring fused with a pyrazine ring and a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with phenol derivatives in the presence of a suitable catalyst and under controlled temperature conditions. The reaction may proceed through a series of steps including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyrazine rings provide a scaffold that can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyrimidine indole derivatives: Investigated for their anticancer properties.
Uniqueness
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol is unique due to its specific combination of a triazole ring, pyrazine ring, and phenol group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H9N5O |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol |
InChI |
InChI=1S/C11H9N5O/c12-11-14-10-9(13-5-6-16(10)15-11)7-3-1-2-4-8(7)17/h1-6,17H,(H2,12,15) |
InChI Key |
QSNZTMOBYWMUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN3C2=NC(=N3)N)O |
Origin of Product |
United States |
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